molecular formula C15H13N3O3S B1659337 2-{[5-Cyano-3-(ethoxycarbonyl)-6-methylpyridin-2-yl]thio}pyridinium-1-olate CAS No. 646455-58-5

2-{[5-Cyano-3-(ethoxycarbonyl)-6-methylpyridin-2-yl]thio}pyridinium-1-olate

Cat. No.: B1659337
CAS No.: 646455-58-5
M. Wt: 315.3 g/mol
InChI Key: ZLJYKZFFYWACAT-UHFFFAOYSA-N
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Description

2-{[5-Cyano-3-(ethoxycarbonyl)-6-methylpyridin-2-yl]thio}pyridinium-1-olate is a complex organic compound with a unique structure that includes a pyridinium ring, a cyano group, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-Cyano-3-(ethoxycarbonyl)-6-methylpyridin-2-yl]thio}pyridinium-1-olate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinium ring, followed by the introduction of the cyano and ethoxycarbonyl groups. The final step involves the formation of the thioether linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[5-Cyano-3-(ethoxycarbonyl)-6-methylpyridin-2-yl]thio}pyridinium-1-olate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[5-Cyano-3-(ethoxycarbonyl)-6-methylpyridin-2-yl]thio}pyridinium-1-olate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-{[5-Cyano-3-(ethoxycarbonyl)-6-methylpyridin-2-yl]thio}pyridinium-1-olate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-Cyano-3-(methoxycarbonyl)-6-methylpyridin-2-yl]thio}pyridinium-1-olate
  • 2-{[5-Cyano-3-(ethoxycarbonyl)-6-ethylpyridin-2-yl]thio}pyridinium-1-olate

Uniqueness

Compared to similar compounds, 2-{[5-Cyano-3-(ethoxycarbonyl)-6-methylpyridin-2-yl]thio}pyridinium-1-olate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

ethyl 5-cyano-6-methyl-2-(1-oxidopyridin-1-ium-2-yl)sulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-3-21-15(19)12-8-11(9-16)10(2)17-14(12)22-13-6-4-5-7-18(13)20/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJYKZFFYWACAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)SC2=CC=CC=[N+]2[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378867
Record name 2-{[5-cyano-3-(ethoxycarbonyl)-6-methylpyridin-2-yl]thio}pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646455-58-5
Record name 2-{[5-cyano-3-(ethoxycarbonyl)-6-methylpyridin-2-yl]thio}pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-Cyano-3-(ethoxycarbonyl)-6-methylpyridin-2-yl]thio}pyridinium-1-olate
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